molecular formula C5H6N4O3 B2793758 2-(4-nitro-1H-pyrazol-1-yl)acetamide CAS No. 32407-64-0

2-(4-nitro-1H-pyrazol-1-yl)acetamide

Cat. No.: B2793758
CAS No.: 32407-64-0
M. Wt: 170.128
InChI Key: MVTANXJTPWHBTC-UHFFFAOYSA-N
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Chemical Reactions Analysis

2-(4-nitro-1H-pyrazol-1-yl)acetamide undergoes various chemical reactions, including:

Scientific Research Applications

2-(4-nitro-1H-pyrazol-1-yl)acetamide is used in various scientific research applications, including:

    Chemistry: It serves as an intermediate in the synthesis of more complex organic molecules and heterocyclic compounds.

    Biochemistry: The compound is used in the study of enzyme inhibition and protein-ligand interactions.

    Medicine: Research is ongoing to explore its potential as a pharmacophore in the development of new therapeutic agents.

    Industry: It is used in the development of agrochemicals and other industrial chemicals.

Mechanism of Action

The mechanism of action of 2-(4-nitro-1H-pyrazol-1-yl)acetamide involves its interaction with specific molecular targets, such as enzymes or receptors. The nitro group can undergo reduction to form reactive intermediates that can interact with nucleophilic sites on proteins or DNA, leading to inhibition of enzyme activity or disruption of cellular processes .

Comparison with Similar Compounds

2-(4-nitro-1H-pyrazol-1-yl)acetamide can be compared with other pyrazole derivatives, such as:

    1H-pyrazole-4-carboxamide: Similar in structure but lacks the nitro group, leading to different reactivity and biological activity.

    4-nitro-1H-pyrazole-3-carboxamide: Contains a carboxamide group at a different position, affecting its chemical properties and applications.

    1H-pyrazole-4-carboxylic acid: Lacks the acetamide group, resulting in different chemical behavior and uses.

These comparisons highlight the unique structural features and reactivity of this compound, making it a valuable compound in various research and industrial applications.

Properties

IUPAC Name

2-(4-nitropyrazol-1-yl)acetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H6N4O3/c6-5(10)3-8-2-4(1-7-8)9(11)12/h1-2H,3H2,(H2,6,10)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MVTANXJTPWHBTC-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C=NN1CC(=O)N)[N+](=O)[O-]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H6N4O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

170.13 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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